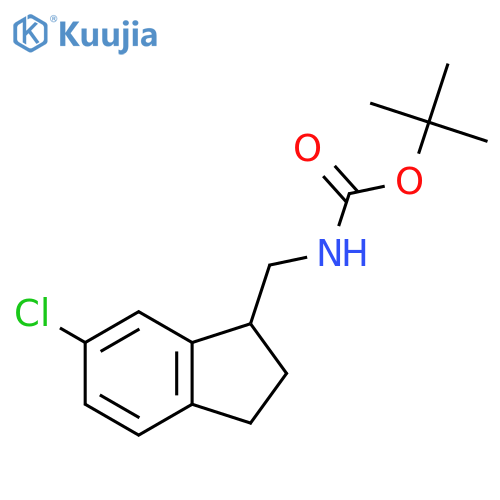Cas no 1823511-18-7 (Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate)

1823511-18-7 structure
商品名:Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
CAS番号:1823511-18-7
MF:C15H20ClNO2
メガワット:281.777803421021
CID:4936449
Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
- Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
-
- インチ: 1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18)
- InChIKey: XPIDTAMFETWZMK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2CCC(CNC(=O)OC(C)(C)C)C=2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 38.3
Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12103028-1g |
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate |
1823511-18-7 | 95+% | 1g |
$842 | 2024-07-24 | |
| Alichem | A079000961-1g |
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate |
1823511-18-7 | 95% | 1g |
$877.10 | 2023-09-02 | |
| Chemenu | CM268795-1g |
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate |
1823511-18-7 | 95% | 1g |
$*** | 2023-03-31 |
Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate 関連文献
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
1823511-18-7 (Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 61389-26-2(Lignoceric Acid-d4)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
